![molecular formula C14H17FN4 B4329316 (3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine](/img/structure/B4329316.png)
(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine
Overview
Description
(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine is a useful research compound. Its molecular formula is C14H17FN4 and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound (3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine is 260.14372472 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organofluorine Chemistry
This compound is a part of the organofluorine family . Organofluorine compounds are known for their high stability and unique properties, which make them useful in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .
Drug Development
The structure of this compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications . It has been used in the development of antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.
Dipeptidyl Peptidase 4 (DPP-4) Inhibitor
The compound’s structure is similar to that of sitagliptin phosphate, an FDA-approved anti-diabetes type 2 drug . Sitagliptin phosphate is a DPP-4 inhibitor, which works by increasing the levels of incretin hormones in the body to help control blood sugar .
Neurokinin-3 Receptor Antagonist
The compound’s structure is also similar to a N-acyltriazolopiperazine neurokinin-3 receptor antagonist . This class of drugs is being researched for potential therapeutic applications in sex hormone disorders .
Antitumor Effect
A 2-aminopyrimidine/triazolopiperazine hybrid molecule with a similar structure to this compound has shown potent antitumor effects .
P2X7 Antagonists
The compound’s structure is similar to a number of P2X7 antagonists . These are being researched as drug candidates for treatment of conditions accompanied by inflammation, including rheumatoid arthritis, neuropathic and inflammatory pain .
Spectral-Luminescence Properties
The compound has unique spectral-luminescence properties due to the strong mesomeric effect of the fluorine atom . This makes it potentially useful in the development of fluorescent probes and sensors .
Acid-Base Properties
The compound has unique acid-base properties, which could be useful in various chemical reactions and syntheses .
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation or apoptosis.
Mode of Action
It’s worth noting that similar compounds have shown to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells . This suggests that this compound might interact with its targets to modulate these pathways and induce cell death.
Biochemical Pathways
The compound may affect the mitochondrial apoptotic pathway. This pathway is a critical component of programmed cell death, and its modulation can lead to the death of cancer cells . The compound may up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3, a key enzyme in the execution phase of cell apoptosis .
Result of Action
The compound’s action results in the initiation of cell death via the mitochondrial apoptotic pathway . This is achieved through the up-regulation of Bax, down-regulation of Bcl2, and activation of Caspase 3 . These molecular and cellular effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers.
properties
IUPAC Name |
3-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c15-11-5-4-6-12(9-11)16-10-14-18-17-13-7-2-1-3-8-19(13)14/h4-6,9,16H,1-3,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMCWKVVYPPGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CNC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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